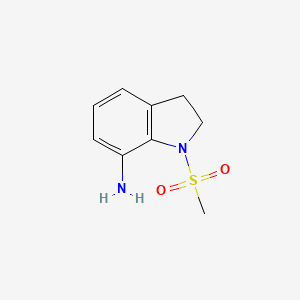

1-(Methylsulfonyl)indolin-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-2,3-dihydroindol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-14(12,13)11-6-5-7-3-2-4-8(10)9(7)11/h2-4H,5-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDXPROCDWYKLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 1 Methylsulfonyl Indolin 7 Amine

Nucleophilic Substitution Reactions Involving the Methylsulfonyl Group

The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group, which significantly influences the reactivity of the indoline (B122111) nitrogen to which it is attached. This group can act as a leaving group in nucleophilic substitution reactions.

Kinetics and Mechanistic Studies of Sulfonyl Group Displacement

While specific kinetic studies on 1-(methylsulfonyl)indolin-7-amine are not extensively documented in publicly available literature, the displacement of sulfonyl groups from nitrogen-containing heterocycles is a known process. The reaction generally proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. In related systems, such as amino-methylsulfonylazines, the methylsulfonyl group is preferentially displaced by both thiol and amine nucleophiles. byu.edu The reactivity is often higher towards "soft" nucleophiles like thiols compared to "hard" nucleophiles like aliphatic amines. byu.edu The mechanism of such displacements can be complex, sometimes involving an addition-elimination (AE) pathway. byu.edu

Chemoselectivity in Reactions with Various Nucleophiles

The chemoselectivity of nucleophilic attack on molecules containing multiple electrophilic sites is a critical aspect of their chemistry. In compounds like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the outcome of the reaction with amines depends on the nature of the amine. researchgate.net For instance, anilines and secondary aliphatic amines tend to selectively displace a chloride group, whereas deprotonated anilines and their carbonyl derivatives displace the sulfone group. researchgate.net Primary aliphatic amines, on the other hand, can selectively displace the sulfone group. researchgate.net This suggests that the reaction of this compound with different nucleophiles could also exhibit a high degree of chemoselectivity, with the outcome depending on the nucleophile's steric and electronic properties.

Electrophilic and Nucleophilic Reactions of the Indoline Core

The indoline core, a dihydroindole, possesses a unique reactivity profile that is distinct from that of indole (B1671886). The benzene (B151609) portion of the ring can undergo electrophilic substitution, while the pyrrolidine (B122466) part can be subject to other transformations.

Functionalization at Ring Positions (e.g., C3, C7)

The functionalization of the indole and indoline rings is a significant area of research. While much effort has focused on the C2 and C3 positions of indoles, accessing the benzene core (C4 to C7) is more challenging. acs.orgnih.gov Directing groups are often employed to achieve site-selective functionalization. acs.orgnih.gov For instance, an N-P(O)tBu2 group can direct arylation to the C7 position using a palladium catalyst. acs.orgnih.gov Transition-metal-catalyzed, auxiliary-assisted, site-selective C7 functionalization has emerged as a powerful tool for creating carbon-carbon and carbon-heteroatom bonds at this otherwise less reactive position. rsc.org

Functionalization at the C3 position of indoles is also well-established, with methods like transition-metal-free C3-alkylation being developed. rsc.org Arenesulfonyl indoles are valuable precursors for C3-substituted indole derivatives, as the sulfonyl group acts as a good leaving group, facilitating the in-situ generation of a vinylogous imine intermediate that can react with various nucleophiles. researchgate.net

Rearrangement Reactions

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer. wiley-vch.de While specific rearrangement reactions of this compound are not detailed, related indole structures can undergo various rearrangements. For example, spirocyclic indolenines can rearrange to form quinolines. researchgate.net Another known rearrangement involves the intramolecular transfer of a maleyl or fumaryl (B14642384) group from the 1-position of an indoline nucleus to the 3-position of an indole nucleus within a dimer, proceeding through a six-membered spiro ring intermediate. umn.edu Such rearrangements often require specific functional groups and reaction conditions.

Reactivity of the Amine Functionality

The primary amine group at the C7 position is a key site of reactivity in this compound. Its lone pair of electrons makes it nucleophilic and basic.

The amine group can readily react with electrophiles. For example, 7-(aminomethyl)indole, a related compound, can be acylated with acyl chlorides to form amide-linked bis-indoles. semanticscholar.org This demonstrates the nucleophilic character of the amino group and its ability to participate in condensation reactions.

Furthermore, the amine functionality can undergo multiple substitution reactions. In the reaction between halogenoalkanes and ammonia, the initially formed primary amine can act as a nucleophile itself, leading to the formation of secondary and tertiary amines. chemguide.co.uk This suggests that the 7-amino group of this compound could potentially be alkylated to form secondary and tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent.

The amine group also influences the electronic properties of the aromatic ring, potentially affecting the regioselectivity of electrophilic substitution reactions on the benzene portion of the indoline core.

Derivatization Reactions of the Amine

The primary amine at the 7-position is a versatile functional group that readily undergoes derivatization. These reactions are crucial for modifying the molecule's properties or for preparing it for analytical procedures like HPLC, which often requires the attachment of a chromophore or fluorophore. thermofisher.com Common derivatization strategies involve acylation, alkylation, and reaction with specific labeling reagents. nih.goviu.edu

Acylation, the reaction with acyl chlorides or anhydrides, converts the amine into a more stable amide. iu.edunih.gov For instance, reaction with acetyl chloride would yield N-(1-(methylsulfonyl)indolin-7-yl)acetamide. Similarly, sulfonyl chlorides like dansyl chloride react with the primary amine to form highly fluorescent sulfonamide derivatives, which are easily detectable. nih.gov Another common reagent, 9-fluorenylmethyl chloroformate (FMOC-Cl), reacts under mild conditions to form stable carbamate (B1207046) derivatives. thermofisher.com

The table below summarizes common derivatizing reagents that can be applied to the primary amine of this compound, a technique often employed for the analysis of aliphatic and aromatic amines. nih.govsigmaaldrich.com

Table 1: Common Derivatizing Reagents for the Primary Amine

| Reagent Name | Abbreviation | Functional Group Reacted With | Resulting Derivative | Key Features of Derivative |

| o-Phthaldialdehyde | OPA | Primary Amine (in presence of a thiol) | Isoindole | Fluorescent, but can have stability issues. thermofisher.comnih.gov |

| Dansyl Chloride | DNS-Cl | Primary Amine | Sulfonamide | Stable and highly fluorescent. nih.gov |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary Amine | Carbamate | Stable, with strong UV absorption. thermofisher.com |

| Benzoyl Chloride | Primary Amine | Amide | Stable derivative. nih.gov | |

| Trifluoroacetic Anhydride | TFAA | Primary Amine | Trifluoroacetamide | Increases volatility for gas chromatography analysis. iu.edu |

Oxidative Transformations of the Amine

The amine and the electron-rich indoline ring system are susceptible to oxidation. The oxidation of aromatic amines can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation may lead to the formation of colored dimeric and polymeric species. Stronger oxidation can transform the aminodihydroindole structure into quinone-imine type compounds.

In the context of related indolic structures, oxidative transformations are a known pathway for creating complex heterocyclic systems. For example, the oxidation of phenolic and indolic amides can lead to the formation of azaspirocyclic building blocks. nih.gov While the primary amine of this compound is a site for oxidation, the indoline ring itself can also be oxidized. For related tetrahydrocyclopenta[b]indoles, oxidation with reagents like hydrogen peroxide or potassium permanganate (B83412) has been shown to produce epoxides and diols on the five-membered ring. researchgate.net Such transformations highlight the potential for complex oxidative chemistry on the this compound scaffold.

Catalytic Transformations and Derivatizations

Catalytic methods offer powerful tools for the selective functionalization of the this compound core, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

Transition-Metal Catalyzed Reactions for Further Functionalization

Transition-metal catalysis has become an indispensable tool for the C-H functionalization of indole rings. rsc.org Although this compound is an indoline, many catalytic cycles for C-H functionalization on the benzene portion of the molecule are applicable. The amine or the sulfonamide group can act as a directing group to guide the metal catalyst to a specific C-H bond, most commonly at the ortho-position (C-6). rsc.org

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are widely used to functionalize aryl halides. If the this compound were to be halogenated, these methods would be applicable. More advanced methods focus on the direct C-H functionalization of the indole core itself, avoiding the need for pre-functionalization. rsc.orgrsc.org Metals like palladium, rhodium, copper, and cobalt have been successfully employed for the arylation, alkenylation, amination, and acylation of indoles at various positions. rsc.orgresearchgate.netmdpi.com For instance, a palladium catalyst could be used to directly arylate the C-6 position of the indoline ring, directed by the C-7 amine.

Table 2: Representative Transition-Metal Catalyzed Functionalizations on Indole Scaffolds

| Metal Catalyst | Reaction Type | Position Functionalized | Directing Group |

| Palladium (Pd) | C-H Arylation | C4, C7 | Removable directing groups |

| Copper (Cu) | C-H Amination | C2 | N-picolinoyl |

| Cobalt (Co) | Annulation with Alkynes | C2 | N-nitroso |

| Rhodium (Rh) | C-H Alkenylation | C2 | N-pyrimidine |

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often with high enantioselectivity. nih.gov For a molecule like this compound, organocatalytic methods could be employed by leveraging the reactivity of the indoline/indole system.

A well-established strategy in organocatalysis is iminium catalysis, where a chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. nih.gov This iminium ion is a potent electrophile that can be attacked by nucleophiles. The indole nucleus is a competent nucleophile for such conjugate addition reactions. By analogy, the electron-rich aromatic ring of this compound could act as a nucleophile in a Friedel-Crafts-type alkylation with an electrophile generated via iminium ion catalysis. This approach has been used for the enantioselective alkylation of various indoles. nih.gov

Alternatively, enamine catalysis involves the reaction of a chiral secondary amine catalyst with a ketone or aldehyde to form a nucleophilic enamine. youtube.com This enamine can then react with various electrophiles. While less direct for functionalizing the indoline core itself, this strategy could be used in reactions where a side chain is first appended to the this compound molecule, which then participates in an organocatalytic transformation. The development of cascade reactions, combining iminium and enamine catalytic cycles, allows for the rapid construction of stereochemically complex products from simple precursors. nih.gov

Computational and Theoretical Investigations of 1 Methylsulfonyl Indolin 7 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of a molecule. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. niscpr.res.inniscpr.res.in Studies on related indole (B1671886) derivatives frequently employ DFT, often using the B3LYP functional with basis sets like 6-31G or 6-311+G(d,p), to optimize the molecular geometry and calculate various electronic parameters. niscpr.res.inresearchgate.net

For 1-(Methylsulfonyl)indolin-7-amine, DFT calculations would begin by finding the lowest energy three-dimensional arrangement of its atoms. From this optimized geometry, a wealth of information can be derived, including the distribution of electron density, the energies of molecular orbitals, and thermodynamic properties like the heat of formation. niscpr.res.in These calculations are fundamental for understanding the molecule's inherent stability and provide the basis for more advanced analyses, such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MESP) mapping. The sulfonyl group, being strongly electron-withdrawing, and the amino group, being electron-donating, are predicted by DFT to significantly influence the electronic landscape of the indoline (B122111) ring system. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as the electron acceptor (electrophile). youtube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. niscpr.res.in A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a small gap indicates a molecule that is more polarizable and reactive. For derivatives of indole, substitutions on the ring can significantly alter the HOMO and LUMO energy levels and, consequently, the molecule's reactivity. researchgate.netmdpi.com

Table 1: Representative Frontier Molecular Orbital Data for Indole Derivatives This table presents typical values for related compounds as specific data for this compound is not available in the cited literature.

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.0 |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), and the global electrophilicity index (ω). nih.gov The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net

MESP maps are color-coded to indicate different regions of electrostatic potential. researchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MESP would likely show a high negative potential around the oxygen atoms of the sulfonyl group and the lone pair of the nitrogen in the amino group, identifying these as primary sites for hydrogen bonding and electrophilic interaction. The hydrogen atoms of the amino group would exhibit a positive potential, marking them as potential hydrogen bond donors.

Table 2: Global Reactivity Descriptors These descriptors are derived from FMO energies and help predict chemical behavior.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | μ²/2η (where μ = -χ) | Index of a species's ability to accept electrons. |

Molecular Modeling and Simulation Studies

Moving from the electronic to the atomic scale, molecular modeling and simulation studies explore the physical behavior of molecules, including their shape and interactions with other molecules.

Conformational analysis investigates the different spatial arrangements, or conformations, of a molecule that result from rotation around its single bonds. These studies are crucial for understanding a molecule's three-dimensional shape, which dictates how it can interact with other molecules, particularly the specific binding pockets of proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netjocpr.com This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov

Docking studies involving indole derivatives have been performed on a wide range of protein targets, including enzymes like carbonic anhydrase, tyrosinase, and various kinases. researchgate.netmdpi.com In these studies, the indole-based ligand is placed into the active site of the protein, and a scoring function is used to estimate the binding energy. The results reveal the key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-protein complex. For this compound, the amino group and the sulfonyl oxygens would be expected to act as key hydrogen bond donors and acceptors, respectively, while the aromatic portion of the indoline ring could engage in pi-pi or pi-cation interactions with residues like phenylalanine, tyrosine, or tryptophan in a binding site. nih.gov

Table 3: Summary of Docking Studies on Structurally Related Indole Derivatives This table illustrates the types of interactions and binding affinities observed for similar compounds, providing a model for the potential interactions of this compound.

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues & Interaction Type | Reference |

|---|---|---|---|---|

| 1-Methylsulphonyl-3-indolyl heterocycles | Carbonic Anhydrase IX (CA IX) | Not specified | Interaction with Zn²⁺ ion and key amino acids in the active site. | researchgate.net |

| 1-Phenylsulfonyl-indole derivative | Acetylcholine binding protein | Not specified | Hydrogen bonding and hydrophobic interactions within the binding pocket. | jocpr.com |

| Indole-dithiole derivatives | UDP-N-acetylmuramate-l-alanine ligase | -8.0 to -11.5 | Hydrogen bonds and pi-stacked interactions. | nih.gov |

| Indole derivative with tosyl moiety | Tyrosinase | Not specified | Strong affinity suggesting interactions with the copper-containing active site. | mdpi.com |

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone. For a molecule such as this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), can illuminate the electronic and structural transformations that occur during its synthesis. This section delves into the theoretical approaches used to understand the formation of this indoline derivative, focusing on the analysis of transition states and the mapping of reaction energy profiles.

Transition State Analysis

The transition state is a fleeting, high-energy configuration that molecules pass through as they transform from reactants to products. Identifying and characterizing the transition state is paramount to understanding a reaction's feasibility, rate, and stereochemical outcome. For the synthesis of this compound, which likely involves an intramolecular cyclization or a related C-N bond-forming reaction, transition state analysis provides critical information.

In a typical computational study, the geometry of the transition state is located on the potential energy surface using various optimization algorithms. Once found, a frequency calculation is performed to confirm its identity; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical intramolecular cyclization to form the indoline ring of this compound, the transition state would likely feature a partially formed carbon-nitrogen bond and distorted geometries of the reacting atoms. The energy of this transition state, relative to the starting materials, determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate.

Computational models can also elucidate the nature of the bonds being formed and broken by analyzing the electron density at the transition state. For instance, in a palladium-catalyzed synthesis, which is a common method for constructing indoline scaffolds, DFT calculations can model the interaction of the substrate with the metal catalyst at the transition state of the key bond-forming step. nih.gov

To illustrate the type of data generated from such an analysis, the following hypothetical table presents key parameters for a transition state in a plausible synthetic route to this compound.

| Parameter | Value | Description |

| Imaginary Frequency | -350 cm⁻¹ | The single imaginary frequency confirms the structure as a first-order saddle point (a true transition state). |

| Activation Energy (ΔE‡) | 25 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. |

| Key Bond Distance (C-N) | 2.1 Å | The distance between the atoms forming the new bond in the indoline ring at the transition state. |

| Dihedral Angle (Ar-C-C-N) | 45° | A measure of the puckering of the forming five-membered ring at the transition state. |

This table is illustrative and contains hypothetical data.

Energy Profile Mapping for Synthetic Pathways

While transition state analysis focuses on the peak of the energy barrier, energy profile mapping provides a broader view of the entire reaction pathway. This involves calculating the energies of all reactants, intermediates, transition states, and products along a proposed reaction coordinate. The resulting energy profile, often depicted as a two-dimensional plot of energy versus reaction progress, offers a comprehensive thermodynamic and kinetic picture of the synthesis.

For the formation of this compound, several synthetic routes could be envisioned, each with a unique energy profile. For example, one pathway might involve the direct intramolecular cyclization of a substituted aniline (B41778) derivative, while another could proceed through a metal-catalyzed cross-coupling reaction followed by cyclization. By mapping the energy profiles for these alternative pathways, computational chemists can predict which route is more likely to be successful under given conditions.

The following interactive table presents hypothetical energy data for a plausible synthetic pathway to this compound, illustrating the concept of an energy profile.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | The starting materials for the synthesis, defined as the zero of energy. |

| Transition State 1 | +22.5 | The energy barrier for the first step of the reaction. |

| Intermediate | -5.0 | A stable species formed after the first step. |

| Transition State 2 | +15.0 | The energy barrier for the second step, relative to the reactants. |

| Product | -18.0 | The final this compound product. |

This table is illustrative and contains hypothetical data.

Through such computational and theoretical investigations, a detailed, atom-level understanding of the reaction mechanisms for the synthesis of this compound can be achieved. This knowledge is invaluable for optimizing reaction conditions, improving yields, and guiding the design of new synthetic strategies for this and related heterocyclic compounds.

Applications in Advanced Organic Synthesis and Materials Science

1-(Methylsulfonyl)indolin-7-amine as a Building Block for Complex Architectures

The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of intricate molecular structures, including alkaloids and fused heterocyclic systems.

Precursor in Alkaloid Synthesis

Indole (B1671886) and indoline (B122111) moieties are central to a vast array of alkaloids with significant physiological properties. mdpi.comencyclopedia.pub The synthesis of these complex natural products often relies on the strategic functionalization of simpler indole or indoline precursors. While direct evidence of this compound's use in alkaloid synthesis is not prominent, its structure is analogous to intermediates used in the construction of various alkaloid frameworks. For instance, the amino group at the 7-position could be a key nucleophile in reactions to build upon the indoline core, a common strategy in the synthesis of indole alkaloids. nih.govnih.gov The N-methylsulfonyl group can act as a protecting group that can be removed under specific conditions, or it can be retained to modulate the biological activity of the final product.

Intermediate in the Construction of Fused Heterocyclic Systems

The development of novel fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. Multicomponent reactions, in particular, offer an efficient pathway to complex molecules from simple starting materials. nih.govsemanticscholar.orgrsc.org The 7-aminoindoline scaffold can participate in cyclization reactions to form polycyclic structures. For example, the reaction of aminoindoles with diketones or oxo esters can lead to the formation of pyrroloquinoline derivatives. The presence of the N-methylsulfonyl group in this compound would likely influence the reactivity and regioselectivity of such cyclization reactions, potentially leading to novel heterocyclic frameworks. researchgate.net

Design and Synthesis of Advanced Indoline-Based Scaffolds

The indoline core is a versatile scaffold that can be elaborated into a wide range of complex polycyclic systems, contributing to the generation of diverse molecular libraries for drug discovery and other applications.

Incorporation into Polycyclic Systems

The synthesis of polycyclic fused indoline scaffolds is an active area of research, often employing cycloaddition reactions. nih.gov The amino group of this compound provides a convenient point for annulation, allowing for the fusion of additional rings onto the indoline framework. This could be achieved through reactions that form new carbon-carbon or carbon-heteroatom bonds, leading to the creation of novel and complex polycyclic architectures with potential applications in various fields.

Role in Scaffold Diversity Generation

The generation of molecular diversity is crucial for the discovery of new bioactive compounds. The functional groups present in this compound allow for a variety of chemical modifications, making it a useful building block for creating diverse libraries of compounds. The amino group can be acylated, alkylated, or used in the formation of imines and other functional groups, while the N-methylsulfonyl group can potentially be modified or removed. This versatility allows for the systematic exploration of the chemical space around the indoline scaffold.

Utility in the Development of Organic Electronic Materials

While there is no specific literature detailing the use of this compound in organic electronic materials, the broader class of indole-containing compounds has shown promise in this area. The electron-rich nature of the indole and indoline systems can be tuned by the introduction of electron-withdrawing or electron-donating groups. The methylsulfonyl group is strongly electron-withdrawing, which could be exploited to create materials with specific electronic properties suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The amino group provides a site for further functionalization to fine-tune these properties or to attach the molecule to other components in a device.

Precursors for Advanced Organic Dyes

There is no available scientific literature or research data to support the use of this compound as a precursor in the synthesis of advanced organic dyes.

Components in Conjugated Systems

There is no available scientific literature or research data to support the use of this compound as a component in the development of conjugated systems.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

The research landscape surrounding 1-(Methylsulfonyl)indolin-7-amine is primarily situated within the broader context of indole (B1671886) and indoline (B122111) derivatives, which are recognized as privileged structures in medicinal chemistry. nih.govnih.govnih.gov These core motifs are present in a vast number of natural products and synthetically developed therapeutic agents, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. openmedicinalchemistryjournal.comnih.gov

The introduction of a sulfonyl group, as seen in this compound, is a common strategy in drug design to modulate the physicochemical properties of a molecule, such as its solubility and ability to act as a hydrogen bond acceptor. youtube.com Specifically, the methylsulfonyl group can influence the electronic nature of the indoline ring system. The amine substituent at the 7-position provides a crucial handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the existing research on related sulfonylated indoles and indolines provides a foundational understanding. For instance, various N-methylsulfonyl-indole derivatives have been synthesized and evaluated for their biological activities. nih.gov Furthermore, the general importance of substituted indolines as key intermediates in the synthesis of complex bioactive molecules is well-established. dntb.gov.uanih.gov

Emerging Synthetic Challenges and Opportunities

The synthesis of highly substituted indolines, such as this compound, presents both challenges and opportunities for organic chemists. nih.govnih.gov Achieving regioselective functionalization of the indoline core, particularly at the 7-position of the benzene (B151609) ring, can be complex. nih.gov Traditional methods for indole and indoline synthesis, such as the Fischer and Bischler syntheses, are continually being refined to improve yields and accommodate a wider range of functional groups. nih.gov

Modern synthetic strategies offer new avenues for the construction of such molecules. Photocatalyzed reactions, for example, are emerging as a green and efficient method for preparing substituted indolines. acs.org These methods often tolerate a broad range of functional groups, which would be beneficial for the synthesis of complex derivatives of this compound. Intramolecular cycloaddition reactions also provide a powerful tool for the direct assembly of the bicyclic indoline ring system from acyclic precursors, allowing for the creation of highly substituted indolines. nih.gov

A key opportunity lies in the development of modular synthetic routes that allow for the late-stage introduction of the methylsulfonyl and amine groups. This would enable the rapid generation of a diverse set of analogs for structure-activity relationship (SAR) studies in drug discovery programs. The development of one-pot procedures for the synthesis of functionalized indolines is another area of active research, aiming to simplify isolation processes and reduce byproduct formation. acs.org

Advanced Computational Applications in Compound Design

Computational chemistry plays an increasingly vital role in the design and development of novel compounds based on the this compound scaffold. Molecular docking, a key in silico technique, can be employed to predict the binding affinity and orientation of derivatives within the active sites of biological targets. nih.govnih.govcivilica.com This allows for the rational design of molecules with potentially enhanced potency and selectivity.

For example, docking studies on other indole-based compounds have successfully predicted their interactions with various enzymes, guiding the synthesis of more effective inhibitors. mdpi.commdpi.com Similar computational approaches could be applied to derivatives of this compound to explore their potential as inhibitors of specific enzymes or as ligands for various receptors. Density Functional Theory (DFT) calculations can provide further insights into the electronic structure and reactivity of the molecule, helping to understand its chemical properties and predict its behavior in different chemical environments. nih.gov

These computational tools not only accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates but also provide a deeper understanding of the molecular interactions that govern biological activity.

Potential Avenues for Material Science Contributions

While the primary focus of research on indole derivatives has been in medicinal chemistry, their unique electronic and photophysical properties also suggest potential applications in material science. creative-proteomics.comgoettingen-research-online.de The indole scaffold can influence the absorption and emission of light, making it a valuable component in the construction of organic photoactuators, such as molecular switches and motors. goettingen-research-online.de

The specific substitution pattern of this compound, with its electron-withdrawing methylsulfonyl group and electron-donating amine group, could lead to interesting charge-transfer characteristics. This makes it a candidate for investigation in the field of organic electronics, potentially for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the amine group provides a reactive site for polymerization, opening the possibility of incorporating this functionalized indoline into novel polymers. These materials could possess unique optical or electronic properties derived from the indole core. The exploration of this compound and its derivatives in material science represents a nascent but promising field of research.

Q & A

Q. What are the primary challenges in synthesizing 1-(Methylsulfonyl)indolin-7-amine, and what methodological approaches address them?

Synthesis of this compound faces challenges due to its methylsulfonyl group, which requires precise sulfonation conditions. Evidence suggests that similar indole derivatives are synthesized via multi-step protocols involving sulfonation with methanesulfonyl chloride under controlled pH and temperature to avoid over-sulfonation or side reactions . Additionally, commercial availability issues (e.g., discontinuation by suppliers like CymitQuimica) necessitate in-house synthesis, requiring validation of intermediates via LC-MS and NMR to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound?

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (e.g., molecular ion peak matching theoretical mass).

- NMR Spectroscopy: Analysis of H and C NMR spectra to identify characteristic peaks, such as methylsulfonyl protons (δ 3.0–3.5 ppm) and indoline aromatic protons .

- X-ray Crystallography: For unambiguous confirmation of the sulfonyl group’s spatial orientation, though this requires high-purity crystals .

Q. What biochemical interactions are hypothesized for this compound based on structural analogs?

Indole derivatives with sulfonyl groups are known to interact with enzymes like monoamine oxidases (MAOs) through hydrogen bonding and hydrophobic interactions at active sites. Computational docking studies on similar compounds suggest that the methylsulfonyl group may enhance binding affinity to MAO-B, a target in neurodegenerative disease research .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Strategies include:

- Solvent Optimization: Using polar aprotic solvents (e.g., DMF) to stabilize intermediates during sulfonation .

- Catalyst Screening: Testing Lewis acids (e.g., ZnCl) to accelerate sulfonyl group incorporation while minimizing byproducts.

- Flow Chemistry: Continuous reaction systems to improve heat distribution and reduce decomposition risks .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial or anticancer activity may arise from assay variability (e.g., bacterial strain differences) or impurities. Methodological solutions:

- Dose-Response Curves: Establish EC values across multiple cell lines (e.g., MCF-7 for cancer) to validate potency .

- Metabolite Profiling: Use LC-MS to rule out degradation products interfering with bioassays .

Q. What strategies are effective in designing analogues of this compound for enhanced activity?

Q. How can computational modeling guide the study of this compound’s mechanism?

- Molecular Dynamics Simulations: Predict binding modes with MAO-B or kinase targets, focusing on sulfonyl group interactions with catalytic residues .

- QSAR Modeling: Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to prioritize synthetic targets .

Q. What methodologies ensure robust data analysis in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.